3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate
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Overview
Description
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate is a chemical compound with the molecular formula C17H27NO. It is a derivative of phenol, where the phenol ring is substituted with a pyrrolidinyl group, which is further substituted with butyl and propyl groups. The citrate form indicates that it is combined with citric acid, which can influence its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is synthesized by reacting a suitable amine with a butyl and propyl halide under basic conditions.
Substitution on the Phenol Ring: The pyrrolidinyl intermediate is then reacted with phenol in the presence of a catalyst to achieve substitution on the phenol ring.
Formation of the Citrate Salt: The final step involves reacting the substituted phenol with citric acid to form the citrate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the above synthetic steps are carried out under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH would be essential to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrrolidinyl group can be reduced under specific conditions.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyrrolidinyl group.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways can vary depending on the biological context, but it may involve modulation of signal transduction pathways or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol: The non-citrate form of the compound.
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol hydrobromide: A hydrobromide salt form of the compound.
Uniqueness
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate is unique due to its citrate form, which can influence its solubility, stability, and bioavailability compared to other similar compounds. This can make it more suitable for specific applications in research and industry .
Properties
CAS No. |
37627-57-9 |
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Molecular Formula |
C23H35NO8 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-(1-butyl-3-propylpyrrolidin-3-yl)phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H27NO.C6H8O7/c1-3-5-11-18-12-10-17(14-18,9-4-2)15-7-6-8-16(19)13-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-8,13,19H,3-5,9-12,14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
GWMRNMIERPZKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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